Synephrine-13C2,15N Hydrochloride Salt

Description

Rationale for 13C2,15N Isotopic Enrichment in Synephrine (B1677852) Hydrochloride Salt for Research Applications

The choice to enrich synephrine with two ¹³C atoms and one ¹⁵N atom is a strategic one, designed to optimize its performance as an internal standard in mass spectrometry-based analyses. The primary rationale for this specific isotopic enrichment pattern includes:

Significant Mass Shift: The incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass increase of three atomic mass units (amu) compared to the unlabeled synephrine molecule. This significant mass difference is crucial for preventing spectral overlap between the labeled internal standard and the analyte of interest, ensuring clear and unambiguous detection.

Enhanced Stability: Labeling with stable isotopes like ¹³C and ¹⁵N offers greater stability compared to labeling with deuterium (B1214612) (²H). ukisotope.comresearchgate.net Deuterated standards can sometimes exhibit isotopic exchange, where the deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This can compromise the accuracy of quantification. The strong covalent bonds of carbon and nitrogen within the synephrine molecule make this type of exchange highly unlikely for ¹³C and ¹⁵N labels. researchgate.net

Minimal Chromatographic Shift: Ideally, an internal standard should co-elute with the analyte it is intended to quantify. Due to their similar physicochemical properties, ¹³C and ¹⁵N labeled compounds exhibit virtually identical chromatographic behavior to their unlabeled counterparts. researchgate.net This co-elution is critical for compensating for any variations that may occur during sample preparation and analysis.

Role of Synephrine-13C2,15N Hydrochloride Salt as a Definitive Research Tool and Internal Standard

The unique properties of this compound position it as a definitive research tool, particularly as an internal standard for quantitative analysis. scbt.comchemicalbook.com In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. By comparing the response of the analyte to the response of the internal standard, analysts can correct for the loss of analyte during sample processing and analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. rsc.org This is because it shares the same chemical and physical properties as the unlabeled synephrine, meaning it will behave identically during extraction, derivatization, and ionization. This ensures that any variations in the analytical process will affect both the analyte and the internal standard equally, leading to highly precise and accurate quantification.

One of the key areas where this compound has been instrumental is in the analysis of dietary supplements. For instance, a study focused on developing a method for the determination of ephedrine (B3423809) alkaloids and synephrine in such supplements utilized an isotopically labeled internal standard to ensure the accuracy of their findings. The use of tandem mass spectrometry (MS/MS) detection combined with the labeled standard allowed for a simplified and reliable analytical procedure.

The application of this compound extends beyond the quality control of supplements. It holds significant potential for use in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of synephrine in the body. Furthermore, in clinical research, this stable isotope-labeled compound can be used to accurately measure synephrine levels in biological samples, aiding in the understanding of its physiological effects. mdpi.comdovepress.comnih.govresearchgate.net

Compound Information

| Compound Name |

| This compound |

| Synephrine |

| p-Synephrine |

| m-Synephrine |

| Ephedrine |

| Adrenaline |

| Carbon-13 |

| Nitrogen-15 |

| Deuterium |

| Chemical Information: this compound | |

| Attribute | Value |

| CAS Number | 1329499-30-0 scbt.comlgcstandards.com |

| Molecular Formula | C₇¹³C₂H₁₃¹⁵NO₂HCl lgcstandards.com |

| Molecular Weight | 206.65 g/mol lgcstandards.com |

| Alternate CAS Number (Free base) | 1246815-91-7 lgcstandards.com |

| Unlabelled CAS Number | 5985-28-4 lgcstandards.com |

| Isotope Labeling Type | Carbon, Nitrogen lgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Storage Temperature | -20°C lgcstandards.com |

| Physical Form | Solid chemicalbook.com |

| Synonyms | 4-Hydroxy-a-[(methylamino)methyl]benzenemethanol-13C2,15N; DL-Synephrine-13C2,15N cymitquimica.com |

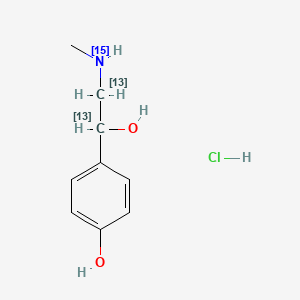

Structure

2D Structure

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H/i6+1,9+1,10+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEGYSNTWJQV-GMPMXYEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH][13CH2][13CH](C1=CC=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Strategies for Synephrine 13c2,15n Hydrochloride Salt

Precursor Compounds and Reaction Pathways for Targeted Isotopic Labeling

The synthesis of Synephrine-13C2,15N Hydrochloride Salt necessitates a strategic, multi-step approach that commences with commercially available, isotopically enriched starting materials. The core challenge lies in the selective introduction of the ¹³C₂ and ¹⁵N labels into the phenylethanolamine scaffold. A plausible and efficient synthetic pathway involves the initial construction of the labeled side chain, which is subsequently attached to the phenolic ring.

A key precursor for introducing the dual carbon label is a ¹³C₂-labeled acetylating agent, such as [1,2-¹³C₂]acetyl chloride or a derivative thereof. For the nitrogen and methylamino moiety, [¹⁵N]methylamine hydrochloride is the logical and commercially available starting material. The phenolic component of synephrine (B1677852) is typically derived from a protected 4-hydroxyphenyl derivative, for instance, 4-benzyloxyphenol, to prevent unwanted side reactions during the synthesis.

The general reaction pathway can be outlined as follows:

Friedel-Crafts Acylation: The synthesis initiates with the acylation of a protected phenol (B47542) with a [1,2-¹³C₂]acetylating agent to form a labeled acetophenone (B1666503) intermediate.

α-Halogenation: The resulting acetophenone is then halogenated at the α-position to introduce a suitable leaving group for the subsequent nucleophilic substitution.

Nucleophilic Substitution: The α-halo-[1,2-¹³C₂]acetophenone intermediate is then reacted with [¹⁵N]methylamine to introduce the labeled nitrogen and form the corresponding α-([¹⁵N]methylamino)-[1,2-¹³C₂]acetophenone.

Ketone Reduction: The carbonyl group of the acetophenone derivative is selectively reduced to a hydroxyl group to yield the protected, fully labeled synephrine backbone.

Deprotection and Salt Formation: The final steps involve the removal of the phenolic protecting group and subsequent treatment with hydrochloric acid to afford the desired this compound.

Methodologies for Selective ¹³C and ¹⁵N Isotopic Incorporation in Synephrine Analogues

The selective incorporation of ¹³C and ¹⁵N isotopes at specific atomic positions is critical for the utility of the final product as an internal standard. The methodologies employed are designed to be highly regioselective and efficient.

¹³C₂ Incorporation: The introduction of the two adjacent ¹³C atoms is typically achieved via a Friedel-Crafts acylation reaction. A protected phenol, such as 4-benzyloxyphenol, is reacted with a ¹³C₂-labeled acetylating agent like [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction selectively forms a carbon-carbon bond between the aromatic ring and the labeled carbonyl carbon, with the adjacent labeled methyl carbon, thus creating the desired [1,2-¹³C₂]acetophenone precursor.

¹⁵N Incorporation: The ¹⁵N-labeled methylamino group is introduced via a nucleophilic substitution reaction. The previously synthesized α-bromo-[1,2-¹³C₂]-4-benzyloxyacetophenone is treated with [¹⁵N]methylamine. The nitrogen atom of the labeled methylamine (B109427) acts as a nucleophile, displacing the bromine atom to form the carbon-nitrogen bond. This step effectively incorporates the ¹⁵N isotope into the synephrine backbone. To drive the reaction to completion, a base is often used to neutralize the hydrobromide formed as a byproduct.

Optimization of Synthetic Yields and Isotopic Purity of this compound

Maximizing the synthetic yield and ensuring high isotopic purity are paramount in the preparation of isotopically labeled standards. Each step of the synthesis requires careful optimization of reaction conditions.

| Step | Reaction | Key Optimization Parameters |

| 1 | Friedel-Crafts Acylation | Choice of Lewis acid, solvent, reaction temperature, and stoichiometry of reactants. |

| 2 | α-Bromination | Selection of brominating agent (e.g., N-bromosuccinimide), initiator, and reaction time. |

| 3 | Nucleophilic Substitution | Molar ratio of [¹⁵N]methylamine to the bromo-intermediate, solvent, and temperature control. |

| 4 | Ketone Reduction | Choice of reducing agent (e.g., sodium borohydride), solvent, and reaction temperature. |

| 5 | Deprotection | Method of deprotection (e.g., catalytic hydrogenation for a benzyl (B1604629) group), catalyst loading, and reaction monitoring. |

| 6 | Purification | Use of chromatographic techniques like flash column chromatography and recrystallization to isolate the pure product. |

Isotopic purity is a critical parameter. High-resolution mass spectrometry is employed to confirm the mass of the final product and to ensure that the incorporation of the stable isotopes is greater than 99%. The absence of significant unlabeled or partially labeled species is a key quality criterion.

Advanced Analytical Characterization of Labeled Synephrine Intermediates and Final Product Purity

The structural integrity and isotopic enrichment of the synthesized this compound and its intermediates are verified using a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: Provides direct evidence of ¹³C incorporation. The signals for the two labeled carbons in the ethylamino side chain will be significantly enhanced and will exhibit characteristic one-bond and two-bond couplings to each other and to the ¹⁵N atom.

¹⁵N NMR: Can be used to directly observe the ¹⁵N nucleus, confirming its presence and providing information about its chemical environment.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass of the labeled compound and confirming its elemental composition. For this compound, the expected mass of the protonated molecule [M+H]⁺ would be shifted by +3 Da compared to the unlabeled synephrine due to the presence of two ¹³C atoms and one ¹⁵N atom. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which can further confirm the location of the labels within the molecule. For instance, the precursor ion for p-synephrine-13C2,15N has been identified as having an m/z of 153.095 [(M+H)-H₂O]⁺. mdpi.com

High-Performance Liquid Chromatography (HPLC):

HPLC is utilized to assess the chemical purity of the final compound. A purity of greater than 95% is generally required for its use as a certified reference material.

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for high-precision quantitative studies.

Advanced Analytical Methodologies Utilizing Synephrine 13c2,15n Hydrochloride Salt As an Internal Standard

Principles and Applications of Stable Isotope Dilution Analysis (SIDA) for Synephrine (B1677852) Quantification

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte to the sample. nih.gov This labeled compound, in this case, Synephrine-13C2,15N Hydrochloride Salt, serves as an internal standard. lgcstandards.comcymitquimica.comchemicalbook.comscbt.comangenechemical.com Because the labeled internal standard behaves almost identically to the unlabeled analyte throughout sample preparation and analysis, it effectively compensates for variations in extraction efficiency, sample volume, and instrument response. nih.gov

Mass Spectrometry-Based Quantification Strategies Employing this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the premier technique for SIDA. nih.govresearchgate.net In a typical LC-MS/MS method, specific precursor-to-product ion transitions are monitored for both the native synephrine and the labeled internal standard. For instance, a method might monitor the transition of the protonated molecule [M+H]⁺ of p-synephrine to a characteristic fragment ion, while simultaneously monitoring the corresponding transition for Synephrine-13C2,15N. mdpi.com

A recent study outlines a high-resolution accurate mass (HRAM) tandem mass spectrometry method where the monitored precursor m/z values were 150.091 for p-synephrine ([M+H]-H₂O)⁺ and 153.095 for the internal standard, p-synephrine-13C2,15N ([M+H]-H₂O)⁺. mdpi.com The quantification is based on the ratio of the peak areas of the analyte to the internal standard, which is then used to determine the concentration of the analyte from a calibration curve. nih.gov

Table 1: Illustrative Mass Spectrometry Parameters for Synephrine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| p-Synephrine | 168.102 | 150.091 | 30 |

| p-Synephrine-13C2,15N | 171.111 | 153.095 | 30 |

Note: The precursor for p-synephrine can also be the dehydrated ion at m/z 150.091. mdpi.com The values presented are for illustrative purposes and may vary based on the specific instrumentation and method.

Enhancement of Quantitative Accuracy and Precision through Labeled Internal Standards

The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of quantitative analyses. nih.gov Structural analogs, which have different retention times and ionization properties, cannot correct for matrix effects as effectively. nih.gov Matrix effects, such as ion suppression or enhancement, can lead to considerable inaccuracies in quantification. longdom.org

A study comparing methods with and without a stable isotope-labeled internal standard demonstrated that the use of the labeled standard minimizes errors arising from ionization suppression caused by the sample matrix. nih.gov Research has shown that for targeted metabolomics, the median between-run precision for matching analyte/stable isotope-labeled internal standard pairs was significantly better (2.7 - 5.9%) compared to non-matching pairs (an additional 2.9 - 10.7 percentage points higher). nih.gov This underscores the importance of using a co-eluting, stable isotope-labeled internal standard for achieving the highest level of accuracy and precision. bris.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Synephrine Analysis

The development of robust and reliable LC-MS/MS methods is crucial for the accurate quantification of synephrine. This involves the careful selection of chromatographic conditions and mass spectrometric parameters, as well as a thorough validation process. researchgate.netresearchgate.net

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry in Positional Isomer Discrimination (e.g., p-synephrine versus m-synephrine)

A significant challenge in synephrine analysis is the presence of positional isomers, such as p-synephrine and m-synephrine (phenylephrine), which have the same nominal mass. researchgate.net High-Resolution Accurate-Mass (HRAM) mass spectrometry provides the necessary resolving power to distinguish between these isomers based on their minute mass differences. thermofisher.comazolifesciences.com HRAM instruments, such as Orbitrap-based systems, can achieve resolving powers that allow for the separation of ions with very similar mass-to-charge ratios, which is essential for confident identification and quantification. thermofisher.comthermofisher.com

A validated LC-HRAM-MS/MS method has been developed to separate and quantify p-synephrine and m-synephrine. mdpi.com This method utilizes the high resolving power of the mass spectrometer to differentiate the isomers, which may not be fully separated chromatographically. mdpi.comresearchgate.net The ability to accurately measure the mass of the ions allows for the confident assignment of each peak to the correct isomer. azolifesciences.com

Optimization of Chromatographic Separation and Mass Spectrometric Parameters with this compound

The optimization of an LC-MS/MS method involves several key steps to ensure the best possible separation and detection of synephrine and its labeled internal standard. mostwiedzy.plnih.gov

Chromatographic Separation: The goal is to achieve a good separation of the analytes from matrix components to minimize interferences. nih.gov A study detailing the separation of p-synephrine and m-synephrine utilized an Acquity UPLC HSS PFP column (150 mm × 2.1 µm, 1.8 µm particle size). mdpi.com The mobile phase consisted of 10 mM ammonium (B1175870) acetate (B1210297) in water (A) and 10 mM ammonium acetate in methanol (B129727) (B). mdpi.com An optimized gradient elution ensures that the analytes elute in a reasonable time with good peak shape. mostwiedzy.pl It is crucial that the analyte and its labeled internal standard co-elute as closely as possible to experience the same matrix effects. bris.ac.uk

Mass Spectrometric Parameters: These parameters are optimized to achieve the highest sensitivity and specificity for the target analytes. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI), polarity (positive or negative), and optimizing the collision energy for fragmentation in MS/MS experiments. mdpi.com For the analysis of synephrine isomers, a parallel reaction monitoring (PRM) scan mode with a resolving power of 35,000 and a collision energy of 30 eV has been effectively used. mdpi.com

Evaluation and Mitigation of Matrix Effects and Ionization Suppression/Enhancement in Synephrine Analysis

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS analysis. longdom.orgnih.gov These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. longdom.org

The most effective strategy to mitigate matrix effects is the use of a co-eluting, stable isotope-labeled internal standard like this compound. nih.govlongdom.org Because the internal standard has virtually identical physicochemical properties and chromatographic behavior to the analyte, it experiences the same degree of ion suppression or enhancement. nih.govbris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and reliable measurement. longdom.org

In addition to using a labeled internal standard, other strategies to reduce matrix effects include optimizing sample preparation to remove interfering matrix components and improving chromatographic separation to resolve the analyte from matrix interferences. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-Synephrine |

| m-Synephrine (Phenylephrine) |

| Synephrine |

| Synephrine-13C2,15N |

Analytical Method Validation Protocols for this compound in Research Matrices

The validation of analytical methods is a critical process to ensure that the data generated is accurate, reliable, and reproducible. For methods utilizing this compound as an internal standard, validation is typically performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and ISO 17025. This ensures that the method is fit for its intended purpose of quantifying synephrine isomers in complex samples.

Linearity and Calibration Curve Establishment using Labeled Standards

The establishment of a linear relationship between the concentration of an analyte and the response of the analytical instrument is a fundamental aspect of quantitative analysis. In the context of LC-HRAM-MS/MS methods, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of p-synephrine and a constant concentration of the internal standard, this compound.

A recent study by Vanhee et al. (2023) developed and validated a targeted LC-HRAM-MS/MS methodology for the separation and quantification of p-synephrine and its isomer m-synephrine. mdpi.com The linearity of the method was assessed by constructing calibration curves with at least nine intermediate concentrations ranging from 20 to 1500 ng/mL. mdpi.com The use of a least squares regression analysis demonstrated a strong linear relationship, with a regression coefficient (r) of ≥ 0.98. mdpi.com To further confirm the suitability of the linear model, a Mandel’s fitting test was performed, where the calculated F-values were lower than the critical F-values, indicating the adequacy of the linear model. mdpi.com The use of the stable isotope-labeled internal standard was instrumental in minimizing matrix effects, which was confirmed by a t-test on the slopes of the calibration curves in the presence and absence of a matrix, showing no significant differences. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 20 - 1500 ng/mL | mdpi.com |

| Number of Calibration Points | ≥ 9 | mdpi.com |

| Regression Model | Least Squares Regression | mdpi.com |

| Correlation Coefficient (r) | ≥ 0.98 | mdpi.com |

| Linearity Confirmation | Mandel’s Fitting Test | mdpi.com |

Assessment of Limits of Detection and Quantification for this compound Methods

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the LC-HRAM-MS/MS method validated by Vanhee et al. (2023), the LOD was determined as the concentration at which the signal-to-noise ratio (S/N) was at least 3.3. mdpi.com

The study reported a preferred maximum LOD of 5 ng/mL for p-synephrine and 10 ng/mL for m-synephrine. mdpi.com The LOQ, often determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, was established at the lower end of the validated concentration range. The utilization of this compound as an internal standard contributes to achieving low detection and quantification limits by improving the signal-to-noise ratio and compensating for matrix-induced signal suppression.

| Parameter | p-Synephrine | m-Synephrine | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL | mdpi.com |

| Limit of Quantification (LOQ) | 20 ng/mL (as the lowest calibration point) | 20 ng/mL (as the lowest calibration point) | mdpi.com |

Inter-batch and Intra-batch Reproducibility and Robustness Studies

Reproducibility and robustness are key indicators of a method's reliability. Inter-batch (or intermediate) precision refers to the variation in results obtained with the same method on different days, with different analysts, or on different equipment. Intra-batch (or repeatability) precision describes the variation within a single analytical run. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.

| Concentration Level | Matrix Type | Recovery Range (%) | Reference |

|---|---|---|---|

| 20 ng/mL | Four different research matrices | 98 - 112.6 | mdpi.com |

| 125 ng/mL | |||

| 250 ng/mL | |||

| 1000 ng/mL | |||

| 1.5 µg/mL |

Application of Synephrine 13c2,15n Hydrochloride Salt in Biochemical Pathway Elucidation and Mechanistic Studies

Tracer Studies for Synephrine (B1677852) Biosynthesis and Catabolism in Biological Systems

The incorporation of heavy isotopes, specifically two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, into the synephrine molecule allows it to be used as a tracer in metabolic studies. When introduced into a biological system, Synephrine-13C2,15N can be distinguished from its naturally occurring (light) counterpart by mass spectrometry. This distinction is fundamental to tracing its metabolic fate.

Elucidation of Specific Metabolic Fates and Transformations of Synephrine

By administering Synephrine-13C2,15N Hydrochloride Salt to in vitro or in vivo models, researchers can track the appearance of the isotopic label in various downstream metabolites. This methodology, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides definitive evidence of metabolic pathways.

Following administration, biological samples (e.g., plasma, urine, tissue homogenates) are collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the labeled synephrine and its predicted metabolites.

Table 1: Illustrative Data from a Tracer Study on Synephrine Metabolism

| Time Point (hours) | Labeled Synephrine Concentration (ng/mL) | Labeled p-hydroxymandelic acid Concentration (ng/mL) |

| 0.5 | 85.2 | 12.5 |

| 1.0 | 62.7 | 35.8 |

| 2.0 | 35.1 | 58.2 |

| 4.0 | 10.3 | 75.6 |

| 8.0 | 2.1 | 60.4 |

This interactive table illustrates hypothetical data from an experiment where this compound was administered, showing the decline of the parent compound and the rise of its major metabolite over time.

Investigation of Enzyme Kinetics and Catalytic Mechanisms using Isotopic Probes

Isotopically labeled substrates are instrumental in studying the kinetics and mechanisms of the enzymes that metabolize them. researchgate.netuni-heidelberg.de this compound can be used to investigate the enzymes responsible for its degradation, such as MAO-A and MAO-B, for which synephrine is a known substrate.

In a typical enzyme kinetic assay, the rate of disappearance of the labeled substrate (Synephrine-13C2,15N) and the rate of appearance of the labeled product are measured at varying substrate concentrations. This allows for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The use of the labeled compound eliminates interference from any endogenous synephrine that may be present in the enzyme preparation.

Furthermore, kinetic isotope effect (KIE) studies can be performed by comparing the reaction rates of the labeled and unlabeled synephrine. Differences in reaction rates can provide insights into the rate-determining steps of the catalytic mechanism and the nature of the transition state.

Receptor Interaction and Signaling Pathway Studies Utilizing Isotopic Labeling

The interaction of a ligand with its receptor is the initiating event for many physiological responses. Synephrine is known to interact with adrenergic receptors, primarily as an agonist. The use of isotopically labeled synephrine provides a sophisticated method to probe these interactions.

Probing Adrenergic Receptor Binding Dynamics with Labeled Synephrine Analogs

This compound can be used in receptor binding assays to characterize its affinity for various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂, β₃). In these assays, the labeled compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. By measuring the displacement of the known ligand at various concentrations of the labeled synephrine, its binding affinity (Ki) can be accurately determined. The stable isotope label allows for quantification by mass spectrometry, offering an alternative to radiolabeling.

These studies can reveal the selectivity profile of synephrine and how it compares to other endogenous and synthetic adrenergic agonists.

Table 2: Hypothetical Adrenergic Receptor Binding Affinities (Ki, nM) for Labeled Synephrine

| Receptor Subtype | Synephrine-13C2,15N (Ki, nM) | Norepinephrine (Ki, nM) |

| α₁A | 850 | 15 |

| α₂A | >10,000 | 20 |

| β₁ | >10,000 | 50 |

| β₂ | >10,000 | 30 |

| β₃ | 250 | 100 |

This interactive table presents a hypothetical comparison of binding affinities, illustrating how Synephrine-13C2,15N might be used to determine receptor selectivity relative to an endogenous ligand like norepinephrine.

Investigation of Conformational Dynamics of G-Protein Coupled Receptors (GPCRs) with Isotopic Tracers

G-protein coupled receptors (GPCRs), which include the adrenergic receptors, are dynamic proteins that adopt different conformational states upon ligand binding, leading to the activation of downstream signaling pathways. Isotopic labeling can be a subtle yet powerful probe of these dynamics.

While techniques like FRET or BRET are often used, mass spectrometry-based methods in conjunction with isotopically labeled ligands are emerging as valuable tools. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to probe changes in receptor conformation. The binding of Synephrine-13C2,15N can induce conformational shifts that alter the solvent accessibility of different parts of the receptor. By comparing the deuterium (B1214612) uptake of the receptor in the presence and absence of the labeled ligand, regions of the receptor involved in binding and activation can be mapped. The use of the labeled ligand ensures that the observed effects are due to the specific interaction being studied.

Isotopic Quantification of Endogenous Synephrine Levels and Related Trace Amines in Research Samples

One of the most direct and widespread applications of this compound is its use as an internal standard for the accurate quantification of endogenous synephrine and other trace amines in biological samples. This method, known as stable isotope dilution analysis, is considered the gold standard for quantitative mass spectrometry.

In this application, a known amount of the heavy, labeled standard (Synephrine-13C2,15N) is added to a biological sample (e.g., plasma, urine, or tissue extract) at the beginning of the sample preparation process. The sample is then processed and analyzed by LC-MS/MS. The mass spectrometer is configured to monitor a specific fragmentation pattern for both the light (endogenous) synephrine and the heavy (internal standard) synephrine.

Because the internal standard is chemically identical to the analyte and differs only in mass, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during the analysis. By calculating the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a highly accurate and precise quantification can be achieved.

Development of Biomarker Quantification Methodologies

The precise and accurate quantification of bioactive compounds in complex biological matrices is fundamental to understanding their physiological and pathological roles. This compound serves as an ideal internal standard in the development and validation of sophisticated analytical methods for the quantification of synephrine isomers.

Stable isotope dilution (SID) analysis coupled with mass spectrometry (MS) is a gold-standard technique for quantitative analysis, offering high specificity and minimizing matrix effects. nih.gov In this methodology, a known quantity of the stable isotope-labeled analogue, such as this compound, is added to a sample. nih.gov Because the labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. nih.gov The ratio of the signal from the endogenous analyte to the labeled internal standard allows for precise and accurate quantification. nih.gov

A key application is in the development of liquid chromatography-high-resolution accurate mass tandem mass spectrometry (LC-HRAM-MS/MS) methods to differentiate and quantify positional isomers of synephrine, such as p-synephrine and m-synephrine. mdpi.com In a validated "dilute and shoot" procedure, Synephrine-13C2,15N was utilized as the internal reference standard. mdpi.com This method is critical for regulatory agencies monitoring dietary supplements, where adulteration with synthetic isomers may occur. mdpi.com

The table below summarizes the mass spectrometric parameters for the quantification of synephrine using its stable isotope-labeled counterpart.

| Compound | Precursor Ion (m/z) | Predominant Fragment Ion (m/z) | Collision Energy (CID) |

| p-Synephrine | 150.091 [(M+H)-H₂O]⁺ | 107.050 | 30 |

| m-Synephrine | 168.102 [M+H]⁺ | Not specified in the provided context | 30 |

| p-Synephrine-13C2,15N (Internal Standard) | 153.095 [(M+H)-H₂O]⁺ | Not specified in the provided context | 30 |

Table 1: Mass Spectrometric Parameters for Synephrine Quantification. Data sourced from a study on the development of an LC-HRAM-MS/MS methodology. mdpi.com

This methodology, compliant with ISO17025 standards, allows for the creation of calibration curves, typically in the range of 20 to 1500 ng/mL, to ensure accurate quantification in various matrices. mdpi.com

Role in Trace Amine-Associated Receptor (TAAR1) Agonist Investigations

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that has emerged as a significant therapeutic target for neuropsychiatric disorders, including schizophrenia. nih.gov This receptor is known to modulate monoaminergic systems, and its agonists have shown potential in preclinical models. nih.gov

Research has indicated that p-synephrine exhibits affinity for and acts as an agonist at TAAR1. researchgate.net Understanding the precise molecular interactions and downstream signaling pathways initiated by synephrine at this receptor is crucial for elucidating its pharmacological effects. The use of stable isotope-labeled this compound is instrumental in these mechanistic studies.

In TAAR1 agonist investigations, the isotopically labeled compound can be used in several ways:

Receptor Binding Assays: Competitive binding assays using this compound can help to accurately determine the binding affinity (Ki) and dissociation constant (Kd) of unlabeled synephrine and other potential ligands for TAAR1. The distinct mass of the labeled compound allows for its precise detection and quantification, even at low concentrations, without interference from fluorescent or radioactive tags.

Metabolic Fate and Target Engagement: By tracing the metabolic fate of Synephrine-13C2,15N, researchers can study how the compound is processed in cells or in vivo, and how this metabolism affects its interaction with TAAR1. This is critical for understanding the duration of action and the formation of active or inactive metabolites.

Quantitative Analysis in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In preclinical models, the use of this stable isotope-labeled standard allows for the accurate quantification of synephrine levels in plasma and target tissues, such as the brain. researchgate.net This data is essential for correlating drug exposure with the observed pharmacological effects mediated by TAAR1 activation.

The investigation of TAAR1 agonists is a promising area of neuroscience research. nih.gov The availability of high-purity, stable isotope-labeled compounds like this compound provides researchers with a critical tool to conduct the detailed mechanistic and quantitative studies necessary to advance this field.

Emerging Research Frontiers and Methodological Advancements in Stable Isotope Chemistry

Integration of Synephrine-13C2,15N Hydrochloride Salt Analysis with Advanced Omics Technologies (e.g., Targeted Metabolomics)

The advent of omics technologies, particularly metabolomics, has revolutionized our ability to study the intricate biochemical processes within biological systems. The integration of stable isotope-labeled compounds like this compound with these platforms provides a powerful synergy for unambiguous metabolite identification and quantification.

In targeted metabolomics, the primary application of this compound is as an internal standard. Due to its identical chemical properties to the endogenous or administered unlabeled synephrine (B1677852), it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. However, its distinct mass-to-charge ratio (m/z), owing to the incorporation of two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes, allows for its clear differentiation from the unlabeled analyte. This stable isotope dilution analysis (SIDA) is the gold standard for accurate quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Recent research findings underscore the utility of this approach. In studies investigating the pharmacokinetics of p-synephrine, a common ingredient in dietary supplements, the use of a stable isotope-labeled internal standard is crucial for generating reliable data from complex biological matrices like plasma and urine. nih.gov The ability to precisely measure the concentration of synephrine and its metabolites is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The integration with metabolomics extends beyond simple quantification. By using this compound as a tracer, researchers can follow the metabolic transformation of synephrine within a cell or organism. This allows for the identification of novel metabolites and the elucidation of metabolic pathways that might be influenced by synephrine administration. This is particularly relevant given that synephrine is structurally similar to endogenous neurotransmitters like adrenaline and noradrenaline and can influence various metabolic processes. nih.gov

Table 1: Application of this compound in Targeted Metabolomics

| Application | Description | Key Advantage |

| Internal Standard | Used for accurate quantification of unlabeled synephrine in biological samples. | Corrects for matrix effects and analytical variability, leading to high precision and accuracy. |

| Metabolic Tracer | Enables the tracking of synephrine's metabolic fate and the identification of its metabolites. | Provides direct evidence of metabolic pathways and biotransformation. |

| Flux Analysis | Allows for the measurement of the rate of metabolic reactions involving synephrine. | Offers insights into the dynamic regulation of metabolic networks. |

Novel Approaches in Isotopic Labeling for Complex Pharmaceutical Research and Development

The synthesis and application of isotopically labeled compounds are continually evolving, driven by the demands of complex pharmaceutical research and development (R&D). musechem.com The use of this compound exemplifies some of these advanced strategies.

Furthermore, the development of late-stage functionalization techniques now allows for the incorporation of isotopes into complex molecules at a later point in the synthetic route. musechem.com This is economically advantageous and provides greater flexibility in designing labeled compounds for specific research questions. While the exact synthesis of this compound is proprietary to chemical manufacturers, the principles of modern isotopic labeling suggest efficient and targeted methods are employed.

In the context of pharmaceutical R&D, stable isotope-labeled compounds are critical during various stages:

Drug Discovery: To elucidate the mechanism of action and identify potential drug-drug interactions. adesisinc.com

Preclinical Development: For detailed ADME studies in animal models. researchgate.net

Clinical Trials: In human microdosing studies to determine the pharmacokinetic profile with minimal exposure. chemicalsknowledgehub.com

The use of a dually labeled compound (¹³C and ¹⁵N) like this compound can also provide more detailed information in metabolic studies, as it allows for the tracking of different parts of the molecule independently.

Future Directions in Adrenergic Agonist Research Employing Stable Isotope Technologies

The study of adrenergic agonists, a class of drugs that stimulate the adrenergic receptors, is a cornerstone of pharmacology. Synephrine itself is an adrenergic agonist, though with a different receptor binding profile compared to synthetic pharmaceuticals. nih.gov The future of this research area will increasingly rely on the precision afforded by stable isotope technologies.

One of the primary future directions is the investigation of receptor-ligand interactions at a quantitative level. By using labeled agonists like this compound, it may be possible to develop more sensitive and specific binding assays. This could lead to a better understanding of the subtle differences in how various adrenergic agonists, including different isomers of synephrine, interact with their receptor subtypes (α1, α2, β1, β2, β3). nih.gov Such insights are crucial for the design of more selective and effective drugs with fewer side effects.

Another promising avenue is the application of stable isotope-resolved metabolomics (SIRM) to study the downstream effects of adrenergic receptor activation. nih.gov By tracing the metabolic fate of labeled precursors in the presence of an adrenergic agonist, researchers can map out the metabolic reprogramming that occurs upon receptor stimulation. This could reveal new therapeutic targets for metabolic disorders.

The development of advanced analytical techniques, such as imaging mass spectrometry, combined with the use of labeled compounds, could enable the visualization of drug distribution and target engagement directly in tissue sections. This would provide an unprecedented level of spatial information about the pharmacodynamics of adrenergic agonists.

Table 2: Future Research Directions with Stable Isotope-Labeled Adrenergic Agonists

| Research Area | Methodological Approach | Potential Impact |

| Receptor Binding and Selectivity | Quantitative binding assays using labeled agonists. | Design of more selective adrenergic drugs with improved therapeutic profiles. |

| Signal Transduction Pathways | Stable Isotope-Resolved Metabolomics (SIRM) to trace downstream metabolic effects. | Uncovering novel mechanisms of action and identifying new therapeutic targets. |

| In Vivo Drug Distribution | Imaging mass spectrometry with labeled compounds. | Spatiotemporal understanding of drug pharmacodynamics at the tissue level. |

| Personalized Medicine | Using labeled compounds to phenotype patient-specific drug metabolism. | Tailoring adrenergic agonist therapy to individual patient needs. nih.gov |

Q & A

Basic Research Questions

Q. How can Synephrine-, Hydrochloride Salt enhance metabolic tracking in receptor activation studies?

- Methodological Answer : The and isotopic labels enable precise metabolic pathway tracing via techniques like mass spectrometry. For receptor binding assays, pre-labeling the compound allows dynamic tracking of ligand-receptor interactions and downstream signaling kinetics. For example, its stability across pH ranges (1–12) ensures consistent performance in in vitro assays like fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

- Experimental Design : Use LC-MS/MS or LC-IRMS (liquid chromatography-isotope ratio mass spectrometry) to quantify isotopic enrichment in biological samples. Calibrate instruments with unlabeled synephrine to establish baseline signals and validate detection limits .

Q. What experimental approaches validate the stability of Synephrine-, Hydrochloride Salt in biochemical assays?

- Methodological Answer : Conduct accelerated stability testing under varying pH (e.g., 1.0–12.0) and temperature (4°C–37°C) conditions. Monitor degradation via HPLC-UV or NMR spectroscopy. Evidence shows the compound retains >95% integrity after 72 hours in pH 7.4 buffer, making it suitable for prolonged cell culture or ex vivo studies .

- Data Analysis : Compare chromatographic peak areas or NMR signals over time. Use kinetic modeling (e.g., first-order decay equations) to predict shelf-life under storage conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in α1A-adrenergic receptor activation pathways using Synephrine-, Hydrochloride Salt?

- Methodological Answer : The compound’s stereochemical specificity allows selective modulation of receptor isoforms. To address conflicting data on activation pathways:

Perform competitive binding assays with unlabeled antagonists (e.g., prazosin) to isolate α1A-AR interactions.

Use fluorescence resonance energy transfer (FRET) to monitor conformational changes in G-protein-coupled receptors (GPCRs) post-binding.

Quantify downstream cAMP/IP3 signaling via isotopic labeling of secondary messengers .

- Data Contradiction Analysis : Cross-validate results with orthogonal methods (e.g., SPR vs. radioligand binding) to rule out assay-specific artifacts. Replicate findings in knockout cell lines to confirm receptor specificity .

Q. What modifications are required for LC-IRMS systems to optimize δ analysis of Synephrine-, Hydrochloride Salt in complex matrices?

- Methodological Answer :

Chromatographic Separation : Use porous graphitic carbon (PGC) columns to resolve synephrine from matrix interferents (e.g., salts or metabolites).

Online Reduction : Interface LC with a thermal copper reactor to convert nitrogen oxides to gas for IRMS detection.

Calibration : Employ internal standards (e.g., -enriched ammonium chloride) to correct for instrumental drift.

- Limitations : Copper reactor efficiency degrades after repeated injections; implement frequent recalibration and system maintenance to maintain precision <1.4‰ .

Q. How can isotopic purity be ensured during the synthesis of Synephrine-, Hydrochloride Salt?

- Methodological Answer :

Synthetic Route : Use -labeled precursors (e.g., benzene-) and -ammonia in reductive amination steps.

Quality Control : Validate isotopic enrichment via high-resolution mass spectrometry (HRMS) and / NMR.

Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as ion-pairing agent to remove non-isotopic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.